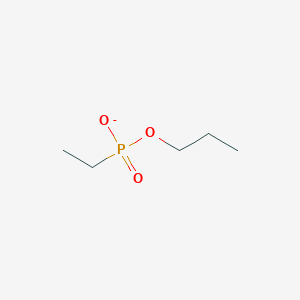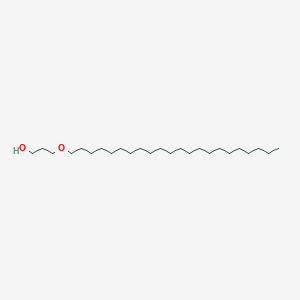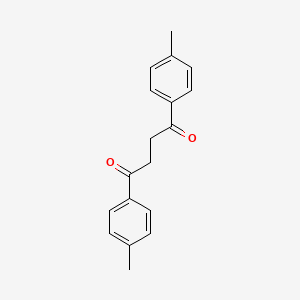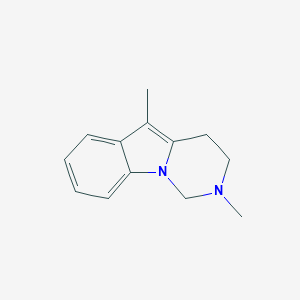
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethylpyrimidine with indole derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted indole derivatives, which can have significant biological and chemical properties .
科学的研究の応用
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with unique electronic and optical properties
作用機序
The mechanism of action of 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
2,5,7-Trimethyl-1,2,3,4-tetrahydropyrimido(1,6-a)indole: This compound has an additional methyl group, which can influence its chemical and biological properties.
1,2,3,4-Tetrahydro-2,5-dimethylpyrimido(1,6-a)indole: A closely related compound with similar structural features.
Uniqueness
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity.
特性
CAS番号 |
22106-07-6 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC名 |
2,5-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H16N2/c1-10-11-5-3-4-6-13(11)15-9-14(2)8-7-12(10)15/h3-6H,7-9H2,1-2H3 |
InChIキー |
YUNDRVUPOZFFJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCN(CN2C3=CC=CC=C13)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
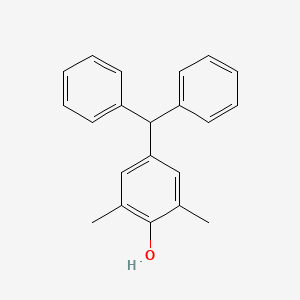
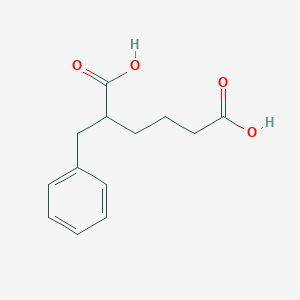
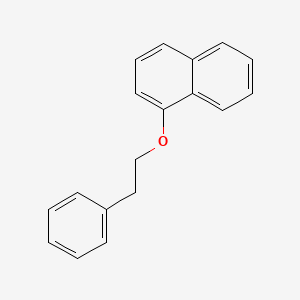



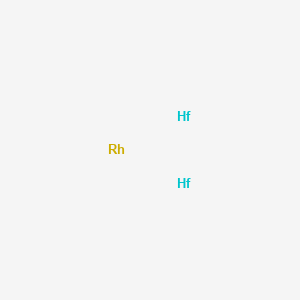
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
